Boc-aminoisobutyric acid
Description
Boc-aminoisobutyric acid (tert-butoxycarbonyl-α-aminoisobutyric acid, Boc-Aib) is a non-proteinogenic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group of aminoisobutyric acid (Aib). Its molecular formula is C₉H₁₇NO₄ (molecular weight: 203.24 g/mol) . Structurally, Aib contains a dimethyl-substituted α-carbon, which restricts its conformational flexibility, favoring α-helical conformations in peptides .
Boc-Aib is widely used in peptide synthesis to protect the amino group during coupling reactions, ensuring selective deprotection under acidic conditions (e.g., trifluoroacetic acid) . It also serves as an internal reference in high-performance liquid chromatography (HPLC) for analyzing amino acids and proteins due to its distinct retention behavior on fluorinated columns .
Properties
IUPAC Name |
2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZVYPYYUPDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous-Organic Biphasic Systems
A representative protocol from ChemicalBook outlines dissolving 2-aminoisobutyric acid (11.68 mmol) in 1,4-dioxane (20 mL) and water (10 mL), followed by adding sodium hydroxide (1.2 equiv) and (Boc)₂O (2 equiv) at 0°C. After 16 hours at room temperature, acidification with KHSO₄ and extraction with ethyl acetate yields Boc-Aib-OH in 90% purity. This method’s advantages include minimal racemization and compatibility with moisture-sensitive reagents due to the buffering effect of NaOH.
Acetone-Water Solvent Optimization
A Chinese patent (CN1793110A) reports enhanced yields (93% for Boc-L-alanine) using acetone-water (4:1 v/v) with triethylamine (Et₃N) as the base. For Boc-Aib-OH, analogous conditions—20 mmol Aib, 40 mL acetone, 20 mL water, and 1.5 equiv Et₃N—yielded 89–92% product after 4 hours at 25°C. Acetone’s polarity facilitates rapid dissolution of Aib, while Et₃N accelerates deprotonation without hydrolyzing (Boc)₂O.
Table 1: Comparative Analysis of (Boc)₂O Methods
| Parameter | Aqueous-Organic | Acetone-Water |
|---|---|---|
| Solvent | 1,4-Dioxane/H₂O | Acetone/H₂O |
| Base | NaOH | Et₃N |
| Temperature (°C) | 20 | 25 |
| Time (h) | 16 | 4 |
| Yield (%) | 90 | 89–92 |
| Purity | High | >95% |
Thiocarbonate-Mediated Bocylation
An alternative route employs O-tert-butyl S-phenyl thiocarbonate (TCBoc) as the Boc donor, particularly for sterically hindered amino acids. This method, detailed in US Patent 3,855,238, involves reacting Aib’s sodium salt with TCBoc in dimethyl sulfoxide (DMSO) at 60–85°C for 2–4 hours. The thiocarbonate group’s higher electrophilicity enables efficient Boc transfer even at elevated temperatures, achieving 84–88% yields.
Mechanistic Insights
TCBoc reacts via a two-step mechanism: (1) nucleophilic attack by Aib’s amino group on the thiocarbonate’s carbonyl, forming a tetrahedral intermediate, and (2) elimination of phenylthiolate, which is subsequently oxidized to diphenyl disulfide using H₂O₂. This pathway minimizes side reactions like N,O-bis-Boc formation, a common issue in (Boc)₂O methods.
Table 2: Thiocarbonate Method Optimization
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | 1,3,5-Trimethylpiperidine |
| Temperature (°C) | 75 |
| Time (h) | 3 |
| Yield (%) | 85 |
| Purity | 97% (HPLC) |
Solid-Phase Synthesis Adaptations
While less common for Boc-Aib-OH, solid-phase approaches immobilize Aib on Wang or Merrifield resins before Boc protection. A 2022 study demonstrated 78% yield using HBTU/HOBt activation and (Boc)₂O in DMF. However, this method’s scalability is limited by resin costs and prolonged coupling times (24–48 h).
Comparative Analysis and Industrial Considerations
Yield and Purity
The acetone-water/(Boc)₂O system offers the highest yields (89–93%) and purity (>95%), making it ideal for bulk production. In contrast, thiocarbonate methods, though efficient, require costly TCBoc and generate sulfur-containing waste, complicating large-scale applications.
Chemical Reactions Analysis
Peptide Coupling Reactions
Boc-Aib-OH is widely used in solid-phase and solution-phase peptide synthesis. Its steric hindrance (α,α-disubstitution) poses challenges during coupling, requiring optimized reagents and bases:
Segment Coupling Efficiency
A study comparing coupling reagents for hindered Aib residues revealed the following:
| Coupling Reagent | Base | Solvent | Time (h) | Epimerization (%) | Source |
|---|---|---|---|---|---|
| N-HATU | DB(DMAP) + PS | DCM | 14 | 18.7 | |
| N-HAPyU | DB(DMAP) + PS | DCM | 14 | 5.84 |
N-HAPyU minimizes racemization, making it ideal for synthesizing stereosensitive peptides like alamethicin analogs .
C–H Functionalization Reactions
Boc-Aib-OH serves as a substrate for palladium-catalyzed enantioselective β-C–H arylation, enabling access to chiral α,α-disubstituted amino acids (α,α-AAs):
Enantioselective Arylation (Pd(II)-Catalyzed)
This method tolerates electron-donating and withdrawing groups, achieving up to 98% ee. The Boc-protected products are pivotal in synthesizing hypertension therapeutics like metyrosine .
Deprotection and Functional Group Interconversion
The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine. Subsequent reactions include:
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Conversion to Boc-Protected Cyclopropane Amino Acids : Acidic hydrolysis of N-phthalyl intermediates followed by Boc protection yields cyclopropane derivatives with two chiral centers .
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Demethylation : BBr₃ in dichloromethane removes methyl esters, enabling access to free carboxylic acids for further functionalization .
Stability and Analytical Characterization
Reaction outcomes are validated using:
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group:
Boc-Aib is predominantly used as a protecting group for amino acids during peptide synthesis. It allows for the selective modification of amino acids without unwanted side reactions, facilitating the construction of complex peptides. This property is crucial for synthesizing peptides with specific sequences and functionalities.
Case Study:
In a study focused on the synthesis of cyclic peptides, Boc-Aib was employed to protect the amino groups during the formation of peptide bonds. The successful synthesis demonstrated the efficiency of Boc protection in achieving high yields of desired products while minimizing side reactions .
Drug Development
Pharmaceutical Applications:
Boc-Aib plays an essential role in drug design, particularly in creating compounds that require specific amino acid configurations to enhance therapeutic efficacy. Its ability to stabilize certain conformations in peptides makes it a valuable component in developing new drugs.
Example:
A notable application is in the synthesis of metyrosine, a drug used to manage hypertension associated with adrenal tumors. The synthesis involved Boc-Aib as an intermediate, showcasing its utility in pharmaceutical chemistry .
Biotechnology
Modified Protein Production:
In biotechnology, Boc-Aib is used to produce modified proteins that exhibit improved stability and activity. This application is particularly relevant in enzyme engineering, where enhanced enzyme properties can lead to more efficient biocatalysis.
Research Insight:
Studies have shown that incorporating Boc-Aib into protein structures can significantly enhance their thermal stability and catalytic efficiency, making them more suitable for industrial applications .
Neuroscience Research
Neurotransmitter Studies:
Boc-Aib is utilized in neuroscience research to investigate neurotransmitter pathways. Its structural properties allow researchers to explore the role of amino acids in brain function and their potential therapeutic effects on neurological disorders.
Significant Findings:
Research has indicated that Boc-Aib derivatives can modulate GABAergic signaling pathways, providing insights into potential treatments for conditions such as epilepsy and anxiety disorders .
Material Science
Polymer Development:
The compound is also applied in material science for developing polymers with specific chemical properties. Boc-Aib can enhance the performance characteristics of materials used in various applications, including coatings and composites.
Application Example:
Recent studies have explored the functionalization of carbon nanotubes with Boc-Aib to improve membrane permeability and biocompatibility, demonstrating its potential in nanotechnology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Boc-aminoisobutyric acid primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free aminoisobutyric acid can participate in further reactions to form peptides and other bioactive molecules .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Boc-aminoisobutyric acid (Boc-AIB) is a derivative of β-aminoisobutyric acid (BAIBA), which has garnered attention for its significant biological activities, particularly in metabolic regulation, inflammation modulation, and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of Boc-AIB, supported by relevant research findings, data tables, and case studies.
Overview of this compound
Boc-AIB is a non-proteinogenic amino acid that serves as a signaling molecule involved in various physiological processes. It is synthesized from the catabolism of valine and thymine in skeletal muscles and has been identified as a critical component in metabolic pathways related to exercise and energy homeostasis.
1. Metabolic Regulation
Boc-AIB plays a crucial role in lipid metabolism by promoting the browning of white adipose tissue (WAT), which enhances fatty acid oxidation and improves insulin sensitivity. Studies indicate that Boc-AIB activates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), leading to increased expression of genes involved in mitochondrial biogenesis and fatty acid metabolism.
2. Inflammation Modulation
Research has demonstrated that Boc-AIB can modulate inflammatory responses through various signaling pathways. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α and MCP-1 in adipocytes and monocytes, particularly under conditions of high-fat diet-induced inflammation. This anti-inflammatory effect is mediated via the AMPK/PPARδ pathway, suggesting potential therapeutic applications for metabolic syndrome and obesity-related diseases.
3. Bone Metabolism
Boc-AIB has also been implicated in bone health. It promotes osteoblast differentiation and proliferation by increasing reactive oxygen species (ROS) production through NADPH oxidase pathways. This effect supports bone remodeling processes, indicating a potential role in osteoporosis prevention.
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Exercise Mimetic Effects
In a study examining the effects of BAIBA on exercise mimetic properties, researchers found that administration of BAIBA significantly improved lipid metabolism and glucose homeostasis in mice subjected to high-fat diets. The results indicated that BAIBA could mimic some benefits of physical exercise, suggesting its potential as a therapeutic agent for individuals unable to engage in regular physical activity due to health constraints .
Case Study 2: Osteogenic Potential
Another investigation focused on the osteogenic effects of BAIBA on MC3T3-E1 cells (mouse embryonic osteoblast precursor cells). The study revealed that BAIBA treatment resulted in a dose-dependent increase in osteoblast markers and enhanced cell proliferation, supporting its role in promoting bone health .
Q & A
Q. What are the minimum data requirements for publishing this compound research in high-impact journals?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Supporting Information : Provide raw NMR/FTR spectra, crystallographic data, and statistical scripts.
- Reproducibility Checklist : Align with journal-specific standards (e.g., Nature’s Reporting Summary) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
